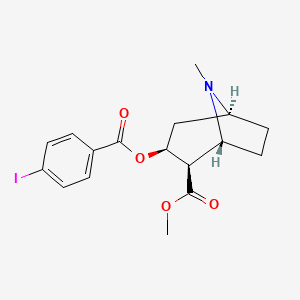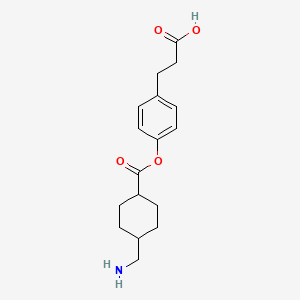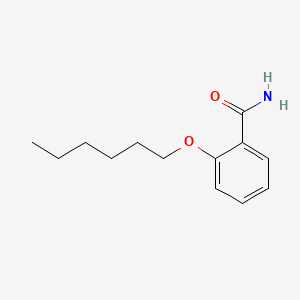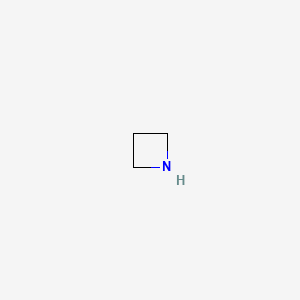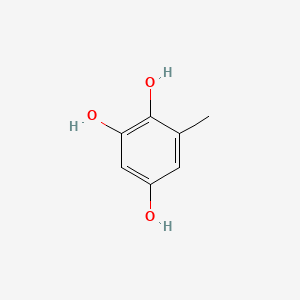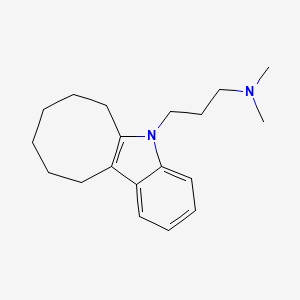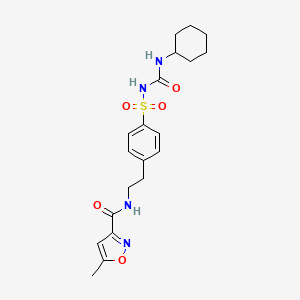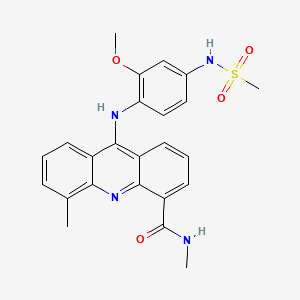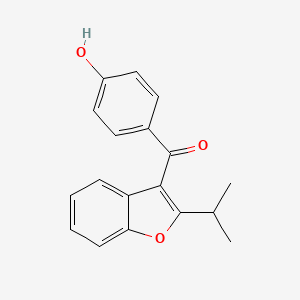
(4-Hydroxyphenyl)(2-isopropyl-1-benzofuran-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Isopropyl-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone is a member of benzofurans.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activity
Research shows that derivatives of (4-Hydroxyphenyl)(2-isopropyl-1-benzofuran-3-yl)methanone have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, Ashok et al. (2017) synthesized new substituted methanones and found them to have significant antibacterial and antifungal activities (Ashok et al., 2017). Similarly, Aswathanarayanappa et al. (2012) reported the synthesis of 5-phenyl-1-benzofuran-2-yl derivatives, which exhibited promising antimicrobial and antioxidant activities (Aswathanarayanappa et al., 2012).
Synthesis Techniques
Innovative synthesis techniques for derivatives of (4-Hydroxyphenyl)(2-isopropyl-1-benzofuran-3-yl)methanone have been developed. Fan et al. (2017) described a photoinduced rearrangement method for synthesizing benzoaryl-5-yl(2-hydroxyphenyl)methanones, which offered a novel procedure without using transition metals or oxidants (Fan et al., 2017). Additionally, Luo and Naguib (2012) presented a synthetic approach for creating selective receptor agonists using similar compounds (Luo & Naguib, 2012).
Molecular Docking and Biological Properties
Molecular docking studies have been conducted to understand the biological properties of these compounds. Rashmi et al. (2014) synthesized novel derivatives and performed docking studies to support their antimicrobial and antioxidant properties (Rashmi et al., 2014). Shankar et al. (2016) also conducted similar studies, revealing potent antibacterial and antifungal activities (Shankar et al., 2016).
Dielectric and Thermal Properties
The dielectric and thermal properties of compounds related to (4-Hydroxyphenyl)(2-isopropyl-1-benzofuran-3-yl)methanone have been studied. Çelik and Coskun (2018) synthesized a methacrylate polymer with related structures and analyzed its thermal behavior and dielectric measurements (Çelik & Coskun, 2018).
Cancer Cell Line Studies
These compounds have also been tested for their effects on cancer cell lines. Shankar et al. (2018) evaluated novel derivatives for their antimicrobial activity and cytotoxicity against human cervical cancer cell lines (Shankar et al., 2018).
Propiedades
Número CAS |
10454-62-3 |
|---|---|
Fórmula molecular |
C18H16O3 |
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
(4-hydroxyphenyl)-(2-propan-2-yl-1-benzofuran-3-yl)methanone |
InChI |
InChI=1S/C18H16O3/c1-11(2)18-16(14-5-3-4-6-15(14)21-18)17(20)12-7-9-13(19)10-8-12/h3-11,19H,1-2H3 |
Clave InChI |
XAQBOJLRKOBRFJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O |
SMILES canónico |
CC(C)C1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O |
Otros números CAS |
10454-62-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



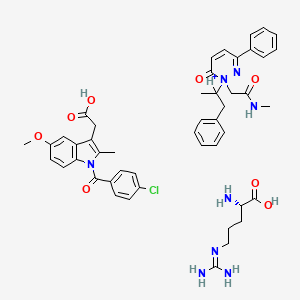
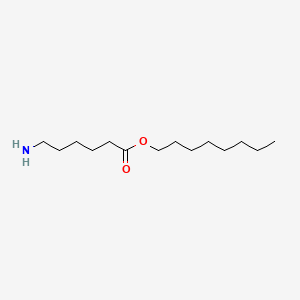
![6-Formyl-5'-hydroxy-5,5-dimethyl-8'-methylidene-1',9'-dioxohexahydro-1'H,3'H-spiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-2-yl acetate](/img/structure/B1206926.png)
